molecular formula C21H20ClN3O2 B3013243 N-(2-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251687-86-1

N-(2-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

Cat. No. B3013243
CAS RN: 1251687-86-1
M. Wt: 381.86
InChI Key: GISCAKUGIPUHJO-UHFFFAOYSA-N
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Description

The compound , N-(2-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide, is a complex organic molecule that appears to be related to the family of acetamides, which are characterized by the presence of an acetyl group attached to a nitrogen atom. Although the specific compound is not directly discussed in the provided papers, we can infer some general characteristics based on related structures.

Synthesis Analysis

The synthesis of similar acetamide compounds typically involves acylation reactions where an acyl chloride reacts with an amine. For instance, the synthesis of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide involves the formation of an amide bond between an acyl chloride and an amine . It is likely that the synthesis of the compound would follow a similar pathway, possibly involving a chloro-substituted naphthyridine derivative and an appropriate acyl chloride.

Molecular Structure Analysis

The molecular structure of acetamides can be quite diverse, but they often involve planar or nearly planar arrangements around the amide bond due to the partial double bond character resulting from resonance. For example, in the structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at a slight angle with respect to the thiazole ring, indicating that while there may be some steric hindrance, the overall molecule is relatively planar . The compound likely has a similar planarity around the amide bond but may have additional steric interactions due to its more complex structure.

Chemical Reactions Analysis

Acetamides can undergo various chemical reactions, primarily at the amide bond. They can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. Additionally, the chloro-substituted naphthyl moiety in the compound may participate in nucleophilic aromatic substitution reactions, similar to the reactions observed with N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide, which reacts with aromatic amines to form heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides like the one are influenced by their molecular structure. The presence of chloro substituents and the naphthyridinyl group likely increases the compound's molecular weight and contributes to its lipophilicity. The intermolecular interactions, such as hydrogen bonding, can affect the compound's melting point, solubility, and crystal formation. For example, in the crystal structure of a related acetamide, molecules are linked via intermolecular interactions, forming chains in the crystal lattice . The compound may exhibit similar properties, which would be important for its characterization and potential applications.

Scientific Research Applications

Antibacterial Activity

N-(2-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide and its derivatives have been explored for their antibacterial properties. Studies have shown that some of these compounds exhibit significant antibacterial activity, making them potential candidates for developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Photovoltaic Efficiency and Light Harvesting

Research into the electronic properties and photochemical modeling of certain N-(2-chlorophenyl)acetamide derivatives has suggested their potential application in photovoltaic cells. These compounds have demonstrated good light harvesting efficiency (LHE) and could be used as photosensitizers in dye-sensitized solar cells (DSSCs) (Mary, Yalcin, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Interaction with DNA

Certain derivatives have been investigated for their interaction with DNA. For example, thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids have been studied for their binding properties with DNA, showing significant shifts in absorption spectrum upon binding. This suggests potential applications in the field of biochemistry and molecular biology (Naik, Naik, Raghavendra, & Naik, 2006).

Cytotoxic Activity

Several carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and evaluated for their cytotoxic activity. These compounds have shown potent cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(8-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-13-6-7-17-14(10-13)21(27)15-11-25(9-8-18(15)23-17)12-20(26)24-19-5-3-2-4-16(19)22/h2-7,10H,8-9,11-12H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISCAKUGIPUHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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